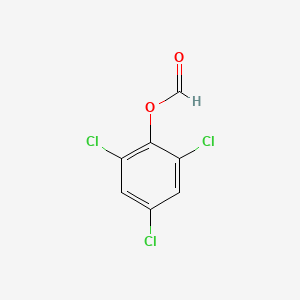

2,4,6-Trichlorophenyl Formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUDXADDVAYVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4,6-Trichlorophenyl Formate: A Comprehensive Technical Guide for Researchers

CAS Number: 4525-65-9

This in-depth technical guide provides a comprehensive overview of 2,4,6-Trichlorophenyl Formate (B1220265), a crucial reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, applications, and detailed experimental protocols.

Core Properties and Specifications

2,4,6-Trichlorophenyl Formate is a white to off-white crystalline powder.[1][2] It is recognized for its high reactivity as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[3][4][5]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 4525-65-9 | [1][2][6][7] |

| Molecular Formula | C₇H₃Cl₃O₂ | [7][8] |

| Molecular Weight | 225.46 g/mol | [7][8] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 81.0 to 85.0 °C | [1] |

| Purity | >97.0% (HPLC) | [1] |

| Solubility | Soluble in THF and DMF | [3] |

| Storage Temperature | Room Temperature | [2] |

Spectral Data

| Spectrum | Details | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (s, 1H), 7.41 (s, 2H) | [1][9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.2, 141.9, 132.6, 129.2, 128.7 | [9] |

| IR (ATR, neat) cm⁻¹ | 3078, 1732, 1563, 1447, 1385, 1227, 1085, 1057, 850, 820, 805, 678, 562 | [9] |

Applications in Organic Synthesis

The primary application of this compound is as a highly effective and easily handleable crystalline carbon monoxide (CO) surrogate.[3][4][5] Its utility shines in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates.[3][4][5]

The key advantage of this reagent is its ability to generate CO in situ under mild conditions, typically at room temperature in the presence of a weak base like triethylamine (B128534) (NEt₃).[3][5][10] This circumvents the need for handling toxic CO gas, making the carbonylation process safer and more convenient for laboratory-scale synthesis.[10] The resulting 2,4,6-trichlorophenyl esters are versatile intermediates that can be readily converted into a variety of carboxylic acid derivatives, such as amides and thioesters.[3][5]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,4,6-trichlorophenol (B30397) with a formylating agent.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Palladium-Catalyzed Carbonylation using this compound

This protocol outlines the general procedure for the carbonylation of an aryl halide.

Materials:

-

Aryl halide (e.g., 2-Iodofluorene)

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium(II) acetate, and the ligand.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent, followed by the base.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography, to yield the corresponding 2,4,6-trichlorophenyl ester.

Diagram of the Palladium-Catalyzed Carbonylation Workflow

Caption: Step-by-step workflow for a typical palladium-catalyzed carbonylation reaction.

Conversion of 2,4,6-Trichlorophenyl Ester to an Amide

The resulting ester from the carbonylation reaction can be further functionalized.

Materials:

-

2,4,6-Trichlorophenyl ester

-

Amine (e.g., Morpholine)

-

Base (e.g., Triethylamine)

-

Catalyst (e.g., DMAP)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the 2,4,6-trichlorophenyl ester in the anhydrous solvent.

-

Add the base, catalyst, and the amine to the solution.

-

The reaction mixture is stirred at an elevated temperature (e.g., 45 °C) for a specified time (e.g., 20 hours).

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the final amide.

Diagram of the Amide Formation Workflow

Caption: General procedure for converting the intermediate ester to a final amide product.

Safety and Handling

This compound is classified as a hazardous substance.[11] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Measures:

-

Use in a well-ventilated area.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Handle and dispose of as hazardous waste in accordance with local, regional, and national regulations.[13]

This technical guide serves as a foundational resource for the safe and effective use of this compound in a research setting. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 4525-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 4525-65-9 [sigmaaldrich.com]

- 3. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 4. nbinno.com [nbinno.com]

- 5. Trichlorophenyl formate: highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 4525-65-9 | EAA52565 [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. This compound [oakwoodchemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. This compound | C7H3Cl3O2 | CID 53750963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound: Properties, Uses, Safety, Supplier & SDS | High-Purity Chemical Manufacturer in China [chlorobenzene.ltd]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4,6-Trichlorophenyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichlorophenyl formate (B1220265), a crucial reagent in modern organic synthesis. Its structure, properties, and applications, particularly as a carbon monoxide (CO) surrogate, are detailed herein.

Core Concepts

2,4,6-Trichlorophenyl formate is a stable, crystalline solid that serves as a highly reactive and easily accessible substitute for gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[1][2][3][4] Its utility lies in its ability to generate CO in situ under mild conditions, thereby circumventing the hazards and technical difficulties associated with handling toxic CO gas.[5] This reagent is particularly valuable in the synthesis of a wide array of carbonyl compounds, including esters, amides, and thioesters, which are pivotal intermediates in the development of pharmaceuticals and other fine chemicals.[3][4]

Chemical Structure and Properties

The molecular structure of this compound consists of a formate group attached to a 2,4,6-trichlorophenyl ring. This structure contributes to its high reactivity.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O₂ |

| Molecular Weight | 225.45 g/mol [1][6], 225.46 g/mol [7][8][9], 225.5 g/mol [10] |

| Appearance | White to almost white powder or crystal[1] |

| Melting Point | 81.0 to 85.0 °C[1] |

| Flash Point | 83 °C[6] |

| Purity (HPLC) | >97.0%[1] |

| CAS Number | 4525-65-9[1][6] |

| InChIKey | YSUDXADDVAYVNS-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound:

A detailed protocol for the synthesis of this compound is available in the literature. One common method involves the reaction of 2,4,6-trichlorophenol (B30397) with a formylating agent.

Application in Palladium-Catalyzed Carbonylation:

This compound is widely used as a CO surrogate in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates. A general experimental workflow is outlined below.

Caption: General workflow for palladium-catalyzed carbonylation using this compound.

A specific example involves the reaction of an aryl halide with this compound in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., triethylamine) in a suitable solvent like toluene.[1] The mixture is typically stirred at an elevated temperature for a set period. After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.[1]

Signaling Pathways and Logical Relationships

As a chemical reagent for organic synthesis, this compound does not directly interact with biological signaling pathways in the manner of a drug. Its primary role is to facilitate the synthesis of molecules that may have biological activity. The logical relationship in its application is a chemical transformation, as depicted in the reaction mechanism diagram below.

Caption: Simplified catalytic cycle of palladium-catalyzed carbonylation using this compound.

In this catalytic cycle, the active palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, this compound decomposes in the presence of a base to generate carbon monoxide in situ. The CO then inserts into the aryl-palladium bond, followed by reductive elimination with a nucleophile to yield the final carbonylated product and regenerate the palladium(0) catalyst.

Conclusion

This compound is an indispensable tool in modern synthetic chemistry, offering a safer and more convenient alternative to carbon monoxide gas for carbonylation reactions. Its high reactivity and ease of handling make it a valuable reagent for the synthesis of complex molecules, including those with potential applications in drug development. This guide provides essential technical information to aid researchers and scientists in leveraging the full potential of this versatile compound.

References

- 1. This compound | 4525-65-9 | TCI AMERICA [tcichemicals.com]

- 2. orgsyn.org [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound | 4525-65-9 | EAA52565 [biosynth.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound - CAS:4525-65-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 4525-65-9|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | C7H3Cl3O2 | CID 53750963 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 2,4,6-Trichlorophenyl Formate from 2,4,6-trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) is a stable, crystalline solid that serves as a highly effective and easily handleable carbon monoxide (CO) surrogate in various palladium-catalyzed carbonylation reactions.[1][2][3] Its use circumvents the safety and handling challenges associated with gaseous carbon monoxide, making it a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules.[1] This technical guide provides an in-depth overview of the synthesis of 2,4,6-trichlorophenyl formate from its precursor, 2,4,6-trichlorophenol (B30397), focusing on a well-established and reliable experimental protocol.

Reaction Scheme

The synthesis of this compound from 2,4,6-trichlorophenol is achieved through a formylation reaction. A common and effective method involves the use of a mixed anhydride (B1165640) of formic acid and acetic acid, generated in situ, to acylate the phenol.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following procedure is adapted from a well-documented synthesis and provides a reliable method for the preparation of this compound.[2]

Materials:

-

2,4,6-Trichlorophenol

-

Formic acid

-

Acetic anhydride

-

Sodium acetate

-

Toluene

-

Deionized water

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Formation of the Mixed Anhydride: In a round-bottom flask, combine formic acid (5.00 equivalents) and acetic anhydride (4.00 equivalents). Heat the mixture to 60 °C and stir for 1 hour.[2]

-

Cooling: Cool the mixture to 0 °C using an ice-water bath.[2]

-

Addition of Phenol and Base: To the cooled solution, add toluene, 2,4,6-trichlorophenol (1.00 equivalent), and sodium acetate (1.00 equivalent).[2]

-

Reaction: Remove the ice-water bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes, during which a white precipitate will form.[2]

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield this compound as a white crystalline solid.[2]

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2,4,6-Trichlorophenol | 1.00 equiv | [2] |

| Formic Acid | 5.00 equiv | [2] |

| Acetic Anhydride | 4.00 equiv | [2] |

| Sodium Acetate | 1.00 equiv | [2] |

| Reaction Conditions | ||

| Mixed Anhydride Formation | 60 °C, 1 h | [2] |

| Formylation Reaction | 0 °C to room temp., 30 min | [2] |

| Product Characteristics | ||

| Appearance | White to almost white powder/crystal | |

| Purity | >97.0% (HPLC) | |

| Yield | 93% | [2] |

| Melting Point | 81.0 to 85.0 °C |

Logical Workflow of the Synthesis

The synthesis follows a straightforward sequence of steps, from the preparation of the acylating agent to the purification of the final product.

Caption: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound from 2,4,6-trichlorophenol via formylation with a mixed formic-acetic anhydride is a high-yielding and robust procedure.[2] The resulting product is a valuable reagent for researchers and professionals in drug development and organic synthesis, offering a safer and more convenient alternative to gaseous carbon monoxide for carbonylation reactions. The detailed protocol and data presented in this guide provide a comprehensive resource for the successful preparation of this important synthetic building block.

References

An In-depth Technical Guide to the Spectral Data of 2,4,6-Trichlorophenyl Formate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4,6-trichlorophenyl formate (B1220265). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, outlines experimental methodologies, and includes visualizations to illustrate key structural and procedural information.

Chemical Structure and Properties

2,4,6-Trichlorophenyl formate is a stable, crystalline compound utilized as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[1][2] It is readily accessible from the inexpensive feedstock 2,4,6-trichlorophenol.[1]

Molecular Formula: C₇H₃Cl₃O₂[3]

Molecular Weight: 225.46 g/mol [4]

Appearance: White to almost white crystalline powder.[4]

CAS Number: 4525-65-9[4]

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The proton (¹H) NMR was performed at 400 MHz and the carbon-13 (¹³C) NMR at 100 MHz.[1]

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.28 | Singlet | 1H | Formyl proton (OCHO) |

| 7.41 | Singlet | 2H | Aromatic protons (Ar-H) |

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 156.2 | Carbonyl carbon (C=O) |

| 141.9 | Aromatic carbon (C-O) |

| 132.6 | Aromatic carbons (C-Cl) |

| 129.2 | Aromatic carbon (quaternary) |

| 128.7 | Aromatic carbons (C-H) |

Table 2: ¹³C NMR data for this compound in CDCl₃.[1]

Infrared (IR) Spectral Data

The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample.[1][3]

IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity/Description | Assignment |

| 3078 | Weak | Aromatic C-H stretch |

| 1732 | Strong | C=O stretch (ester) |

| 1563 | Medium | Aromatic C=C stretch |

| 1447 | Medium | Aromatic C=C stretch |

| 1385 | Medium | C-H bend |

| 1227 | Strong | C-O stretch (ester) |

| 1085, 1057 | Medium | C-O stretch |

| 850, 820, 805 | Strong | C-Cl stretch / Ar-H out-of-plane bend |

| 678, 562 | Medium-Weak | Skeletal vibrations |

Table 3: Key IR absorption bands for this compound.[1]

Experimental Protocols

General Synthesis: this compound can be synthesized from 2,4,6-trichlorophenol. A common procedure involves the formylation of the corresponding phenol.[1]

NMR Spectroscopy:

-

Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

-

Sample Preparation: The compound was dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra at room temperature.

Infrared Spectroscopy:

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[3]

-

Technique: Attenuated Total Reflectance (ATR) was used.[1][3]

-

Sample Preparation: A small amount of the neat, solid compound was placed directly on the ATR crystal.[1][3]

-

Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

Caption: Correlation of the chemical structure of this compound with its key NMR and IR spectral signals.

Caption: Generalized experimental workflow for obtaining NMR and IR spectral data for this compound.

References

Solubility Profile of 2,4,6-Trichlorophenyl Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) is a versatile reagent in organic synthesis, notably utilized as a crystalline carbon monoxide (CO) surrogate for palladium-catalyzed carbonylation reactions.[1] Its efficacy and applicability in various chemical transformations are intrinsically linked to its solubility characteristics in organic solvents. An understanding of its solubility is paramount for reaction optimization, purification processes, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the known solubility of 2,4,6-trichlorophenyl formate in common organic solvents, details established experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₃O₂ | [2][3] |

| Molecular Weight | 225.46 g/mol | [2][3] |

| Appearance | White to almost white or pale-yellow crystalline powder/solid | [1][4] |

| Melting Point | 81.0 to 85.0 °C | [3] |

Quantitative Solubility Data

Despite its utility in organic synthesis, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility in several common solvents. The following table summarizes the known qualitative solubility and provides space for quantitative data as it becomes available through experimental determination.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Tetrahydrofuran (THF) | Ether | Soluble well | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | Soluble well | Data not available |

| Dichloromethane (DCM) | Halogenated Alkane | Relatively soluble | Data not available |

| Chloroform | Halogenated Alkane | Relatively soluble | Data not available |

| Toluene | Aromatic Hydrocarbon | Soluble | Data not available |

It is reported that this compound has low solubility in water, which is expected given its non-polar aromatic and chlorinated structure.[2]

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The following are detailed methodologies for two common and reliable techniques.

Isothermal Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical technique.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing a precise volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique that relies on the direct measurement of the mass of the dissolved solute.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the shake-flask method.

-

Sampling and Weighing: After equilibration and phase separation (filtration is essential), accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish. Record the combined mass of the dish and the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be achieved on a steam bath, in a fume hood at ambient temperature, or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.

-

Drying and Final Weighing: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of saturated solution taken) x 100

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

References

In-Depth Technical Guide to 2,4,6-Trichlorophenyl Formate: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2,4,6-Trichlorophenyl Formate (B1220265) (CAS No. 4525-65-9). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound in a laboratory setting.

Chemical and Physical Properties

2,4,6-Trichlorophenyl formate is a white to almost white crystalline powder.[1] It is utilized in organic synthesis, notably as a crystalline surrogate for carbon monoxide (CO) in palladium-catalyzed carbonylation reactions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4525-65-9 | [1] |

| Molecular Formula | C₇H₃Cl₃O₂ | [3] |

| Molar Mass | 225.46 g/mol | [1] |

| Appearance | White to almost white crystal/powder | [1] |

| Melting Point | 81.0 to 85.0 °C | |

| Solubility | Low in water; relatively soluble in organic solvents like dichloromethane (B109758) and chloroform. | |

| Purity | >97.0% (HPLC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [3] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1] |

The signal word for this compound is Warning .[1]

Toxicological Information

Decomposition Products and Their Toxicity

2,4,6-Trichlorophenol (B30397) (TCP)

Upon contact with moisture or bases, this compound can hydrolyze to form 2,4,6-trichlorophenol (TCP). TCP is a significant toxicological concern.

-

Carcinogenicity: 2,4,6-Trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[4][5] Animal studies have shown that oral exposure to 2,4,6-trichlorophenol can cause lymphomas, leukemia, and liver cancer.[6][7]

-

Acute Effects: It can cause severe irritation and burns to the skin and eyes.[8] Inhalation can irritate the respiratory tract, and high exposures may lead to systemic effects.[5][8]

-

Toxicokinetics: After exposure, 2,4,6-trichlorophenol is rapidly metabolized and excreted, primarily in the urine as conjugated metabolites.[9]

Carbon Monoxide (CO)

As this compound is designed to be a CO surrogate, its use in chemical reactions will generate carbon monoxide in situ.[2] Carbon monoxide is a colorless, odorless, and highly toxic gas.

-

Mechanism of Toxicity: CO displaces oxygen from hemoglobin in the blood, forming carboxyhemoglobin and leading to cellular hypoxia.[10][11]

-

Symptoms of Exposure: Initial symptoms of CO poisoning include headache, nausea, dizziness, and fatigue.[10] High concentrations can lead to loss of consciousness, coma, and death.[12][13][14]

Upon combustion, this compound can also produce other toxic and corrosive fumes, including hydrogen chloride (HCl) and carbon dioxide (CO2).

Handling Precautions and Experimental Protocols

Due to the hazardous nature of this compound and its decomposition products, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator is required, especially when handling the powder outside of a fume hood or when generating dust. |

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed to prevent exposure to moisture and air, which can lead to decomposition.

-

Store away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spill Response

The logical workflow for responding to a spill of this compound is detailed below.

References

- 1. This compound | 4525-65-9 [sigmaaldrich.com]

- 2. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 3. This compound | C7H3Cl3O2 | CID 53750963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nj.gov [nj.gov]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. osha.gov [osha.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Carbon Monoxide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carbon Monoxide Poisoning Basics | Carbon Monoxide Poisoning | CDC [cdc.gov]

- 14. Carbon Monoxide Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]

The Mechanism of Carbon Monoxide Generation from 2,4,6-Trichlorophenyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenyl formate (B1220265) has emerged as a highly effective and practical crystalline surrogate for gaseous carbon monoxide (CO) in synthetic organic chemistry. Its utility lies in its ability to undergo facile decarbonylation under mild conditions, generating CO in situ for a variety of chemical transformations, most notably palladium-catalyzed carbonylation reactions. This technical guide provides an in-depth analysis of the mechanism of CO generation from 2,4,6-trichlorophenyl formate, detailed experimental protocols for its synthesis and application, and a summary of relevant quantitative data. The information presented is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Carbon monoxide is a fundamental C1 building block in organic synthesis, indispensable for the introduction of carbonyl moieties into organic molecules. However, its gaseous nature and high toxicity pose significant handling challenges in a laboratory setting. To circumvent these issues, a variety of CO surrogates, also known as CO-releasing molecules (CORMs), have been developed. Among these, this compound stands out due to its high reactivity, stability as a crystalline solid, and the mild conditions required for CO release.[1][2][3][4][5] This guide focuses on the chemical principles and practical applications of this compound as a CO source. While carbon monoxide itself is a known gasotransmitter involved in various physiological signaling pathways, the primary focus here is on the synthetic utility of this compound as a chemical reagent, a field where it has seen extensive application.[6][7][8][9][10]

Mechanism of Carbon Monoxide Generation

The release of carbon monoxide from this compound is a base-mediated process.[2][3][4][5] The reaction is typically initiated by the addition of a weak organic base, most commonly triethylamine (B128534) (NEt₃), and proceeds rapidly at room temperature.[2][4]

The proposed mechanism involves the nucleophilic attack of the base on the formyl proton of the this compound. This abstraction leads to the formation of an unstable intermediate that subsequently collapses, releasing carbon monoxide and the corresponding 2,4,6-trichlorophenoxide. The phenoxide is then protonated by the triethylammonium (B8662869) ion to yield 2,4,6-trichlorophenol (B30397).

Caption: Proposed mechanism of CO generation from this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,4,6-trichlorophenol with a mixed anhydride (B1165640) of formic acid and acetic anhydride.[11]

Materials:

-

2,4,6-Trichlorophenol

-

Formic acid

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of formic acid in toluene, add acetic anhydride and a catalytic amount of sodium acetate.

-

Heat the mixture to allow for the formation of the mixed anhydride.

-

Add 2,4,6-trichlorophenol to the reaction mixture.

-

Continue heating until the reaction is complete, monitoring by TLC or GC.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound as a white crystalline solid.[11]

General Protocol for Palladium-Catalyzed Carbonylation using this compound

This protocol describes a typical procedure for the carbonylation of an aryl halide.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or another suitable phosphine (B1218219) ligand)

-

Triethylamine (NEt₃)

-

Toluene (anhydrous)

Procedure:

-

In a reaction vessel, combine the aryl halide, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene to dissolve the solids.

-

Add this compound to the mixture.

-

Slowly add triethylamine to the stirred solution at room temperature.[11] The rate of addition may need to be controlled to prevent a sudden exotherm from the decomposition of the formate.[11]

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 2,4,6-trichlorophenyl ester by column chromatography.

Caption: General experimental workflow for Pd-catalyzed carbonylation.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its application in carbonylation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4525-65-9 | |

| Molecular Formula | C₇H₃Cl₃O₂ | [11] |

| Molecular Weight | 225.46 g/mol | Calculated |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 72-73 °C | [11] |

| Purity | >97.0% (HPLC) |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.41 (s, 2H), 8.28 (s, 1H) | [11] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 128.7, 129.2, 132.6, 141.9, 156.2 | [11] |

| IR (ATR, neat) cm⁻¹ | 3078, 1732, 1563, 1447, 1385, 1227, 1085, 1057, 850, 820, 805, 678, 562 | [11] |

Table 3: Representative Yields in Reactions Involving this compound

| Reaction | Product | Yield (%) | Reference |

| Synthesis of this compound | This compound | 95 | [11] |

| Carbonylation of 2-iodofluorene | 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate | 69 | |

| Amidation of the above ester with morpholine | (9H-Fluoren-2-yl)(morpholino)methanone | 93 | |

| Carbonylation of 2-bromonaphthalene | 2,4,6-Trichlorophenyl 2-naphthoate | 89 | |

| Carbonylation of 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | 2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate | 93-97 | [11] |

Conclusion

This compound is a robust and highly efficient source of carbon monoxide for synthetic applications. Its solid, crystalline nature and the mild, base-mediated conditions required for CO release make it a superior alternative to gaseous CO in many laboratory contexts. The in situ generation of CO facilitates a wide range of palladium-catalyzed carbonylation reactions, providing access to valuable carboxylic acid derivatives in high yields.[1][4][12] The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important reagent in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Trichlorophenyl formate: highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbon Monoxide Surrogate Reagents [C-C Bond Formation] | TCI AMERICA [tcichemicals.com]

- 6. Nonmetallic carbon monoxide releasing molecules (CORMs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]

- 10. CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy | MDPI [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

2,4,6-Trichlorophenyl Formate in Organic Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Trichlorophenyl formate (B1220265) (TCPF) has emerged as a pivotal reagent in modern organic synthesis, primarily valued as a safe and highly efficient surrogate for carbon monoxide (CO). This stable, crystalline solid circumvents the significant hazards and handling challenges associated with gaseous CO, enabling a broad range of carbonylation reactions under mild, practical laboratory conditions.[1][2] Its high reactivity allows for the use of near-stoichiometric amounts, promoting efficient and high-yielding transformations.[3][4] The principal application of TCPF lies in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates. These reactions produce highly activated 2,4,6-trichlorophenyl esters, which serve as versatile intermediates for the synthesis of a wide array of carboxylic acid derivatives, including amides, esters, and thioesters.[3][5] This guide provides an in-depth overview of TCPF's applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Application: A Phosgene-Free Carbonylation Strategy

The primary utility of 2,4,6-trichlorophenyl formate is as a weighable, solid source of carbon monoxide for palladium-catalyzed carbonylation reactions.[1] This methodology avoids the use of high-pressure reactors and toxic CO gas, making it an exceptionally practical tool for academic and industrial research.[2]

The overall process can be described in two key stages:

-

In Situ CO Generation & Ester Formation: TCPF rapidly decomposes in the presence of a mild base, such as triethylamine (B128534) (NEt₃), at room temperature to generate carbon monoxide in situ.[3][4] The CO is immediately trapped in a palladium-catalyzed cycle with an aryl or alkenyl halide (or triflate) to form a highly reactive 2,4,6-trichlorophenyl ester.[1][2]

-

Nucleophilic Acyl Substitution: The resulting activated ester is not typically isolated but is directly converted into a variety of carboxylic acid derivatives by the addition of a suitable nucleophile (e.g., an amine for an amide, an alcohol for a different ester).[5][6]

Figure 1: General workflow for external CO-free carbonylation and subsequent derivatization using this compound.

Quantitative Data Overview

The efficiency of this compound is demonstrated across a range of substrates and conditions. The following tables summarize representative yields for the key transformations.

Table 1: Palladium-Catalyzed Synthesis of 2,4,6-Trichlorophenyl Esters

| Substrate (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 2-Iodofluorene | Pd(OAc)₂ (10) | Xantphos (20) | NEt₃ (2.0) | Toluene (B28343) | RT | 24 | 69 | [6] |

| 2-Bromonaphthalene | Pd(OAc)₂ (3) | Xantphos (6) | NBu₃ (2.0) | Toluene | 100 | 4 | 89 | |

| 3,4-Dihydronaphthalen-2-yl triflate | Pd(OAc)₂ (5) | Xantphos (10) | NEt₃ (2.0) | Toluene | RT | 1 | 95 | [1] |

| 4-Iodoanisole | Pd(OAc)₂ (5) | Xantphos (10) | NEt₃ (2.0) | Toluene | RT | 1 | 96 | [4] |

Table 2: Conversion of Activated Esters to Carboxylic Acid Derivatives

| Ester Intermediate from | Nucleophile | Reagents/Catalysts (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 2-Iodofluorene | Morpholine (B109124) | NEt₃ (2.0), DMAP (0.05) | THF | 45 | 20 | Amide | 93 | [6] |

| 4-Iodoanisole | Benzylamine | - | THF | RT | 0.5 | Amide | 98 | [4] |

| 4-Iodoanisole | 4-Methylthiophenol | K₂CO₃ (1.5) | THF | RT | 0.5 | Thioester | 99 | [4] |

| 2-Bromonaphthalene | Water | - | Dioxane | 100 | 1 | Carboxylic Acid | 94 | [4] |

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed, reliable sources and provide detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound[1]

This procedure describes the preparation of the title reagent from commercially available starting materials.

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

-

A flask is charged with formic acid (5.0 equiv) and acetic anhydride (4.0 equiv). The mixture is heated to 60 °C and stirred for 1 hour.

-

The mixture is subsequently cooled to 0 °C in an ice-water bath.

-

Toluene, 2,4,6-trichlorophenol (1.0 equiv), and sodium acetate (1.0 equiv) are added sequentially to the cooled solution.

-

The ice-water bath is removed after 10 minutes, and the reaction is allowed to warm to room temperature, during which a white precipitate forms. The mixture is stirred for an additional 30 minutes.

-

The reaction is quenched with water. The organic layer is separated and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

The resulting crude solid is recrystallized from hexane to afford pure this compound as a white crystalline solid.

Protocol 2: Two-Step Synthesis of an Amide from an Aryl Iodide[6]

This protocol details the carbonylation of 2-iodofluorene followed by amidation with morpholine.

Step A: Synthesis of 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate

-

To a solution of 2-iodofluorene (1.0 equiv, 1.71 mmol) in toluene (10 mL), add this compound (1.5 equiv, 2.57 mmol), palladium(II) acetate (0.1 equiv, 0.171 mmol), Xantphos (0.2 equiv, 0.342 mmol), and triethylamine (2.0 equiv, 3.42 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Wash the residue with acetonitrile (B52724) to give the intermediate ester as a pale yellow solid (yield: 69%).

Step B: Synthesis of (9H-fluoren-2-yl)(morpholino)methanone

-

Dissolve the ester from Step A (1.0 equiv, 1.18 mmol) in THF (5 mL).

-

Add triethylamine (2.0 equiv, 2.36 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.05 equiv, 59 µmol), and morpholine (1.5 equiv, 1.77 mmol).

-

Stir the solution at 45 °C for 20 hours.

-

Quench the reaction with water and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to give the final amide product as a white solid (yield: 93%).

Conclusion

This compound is a highly effective and user-friendly reagent for introducing carbonyl functionalities into organic molecules. Its primary role as a solid CO surrogate for palladium-catalyzed reactions provides a safe and convenient alternative to using hazardous carbon monoxide gas. The process reliably generates activated 2,4,6-trichlorophenyl esters, which are versatile intermediates for synthesizing a broad spectrum of carboxylic acid derivatives in high yields. For researchers in medicinal chemistry and materials science, TCPF represents a powerful tool that simplifies complex synthetic challenges and enhances the overall efficiency of developing novel molecular architectures.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 4. Trichlorophenyl formate: highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. TCI Practical Example: Introduction of Carbonyl Group by Using this compound | TCI EUROPE N.V. [tcichemicals.com]

The Advent of Aryl Formates: A Safer, More Accessible Approach to Carbonylation Chemistry

A Technical Guide on the Discovery and Application of Aryl Formates as Carbon Monoxide Surrogates in Palladium-Catalyzed Carbonylation Reactions

Introduction

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, enabling the direct introduction of a carbonyl group to forge essential C-C bonds in the production of pharmaceuticals, agrochemicals, and fine chemicals. Historically, these transformations have been reliant on the use of gaseous carbon monoxide (CO), a highly toxic and flammable reagent that requires specialized equipment and handling procedures. This limitation has often hindered the widespread application of carbonylation chemistry, particularly in academic and early-stage drug discovery laboratories. A significant breakthrough in this field came with the development of CO surrogates, molecules that can generate CO in situ, thereby circumventing the need to handle the hazardous gas directly. Among these, aryl formates have emerged as a particularly effective and versatile class of reagents. This technical guide provides an in-depth exploration of the discovery, history, and application of aryl formates in palladium-catalyzed carbonylation reactions, offering valuable insights for researchers, scientists, and drug development professionals.

The Genesis of a New Carbonylation Paradigm

The early 2010s marked a turning point in the field of carbonylation chemistry with the independent reports from the laboratories of Kei Manabe and Yasushi Tsuji in 2012, which established aryl formates as viable carbon monoxide surrogates for the palladium-catalyzed carbonylation of aryl halides.[1][2][3] These seminal studies demonstrated that readily accessible and stable aryl formates could efficiently generate CO under relatively mild conditions in the presence of a base. A key innovation of this approach is the dual role of the aryl formate (B1220265), which not only serves as a CO source but also provides the phenolic nucleophile that is incorporated into the final ester product.[3]

This discovery was followed by the development of more reactive aryl formate derivatives, such as 2,4,6-trichlorophenyl formate, which was found to be a highly reactive and easily accessible crystalline CO surrogate.[4][5] The increased reactivity of this reagent, attributed to the electron-withdrawing nature of the chloro substituents, allows for carbonylation reactions to proceed at room temperature and with near-stoichiometric amounts of the formate.[4][5] This advancement significantly broadened the scope and practicality of aryl formate-mediated carbonylation.

The Mechanism of Aryl Formate-Mediated Carbonylation

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl halides using aryl formates involves a catalytic cycle that begins with the generation of carbon monoxide. In the presence of a base, such as triethylamine (B128534) (NEt3), the aryl formate undergoes decarbonylation to produce CO and the corresponding phenoxide.[1][6]

The palladium-catalyzed portion of the reaction then proceeds via a classical cross-coupling pathway. A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) complex. Subsequent coordination and migratory insertion of the in situ-generated CO leads to the formation of an aroylpalladium(II) intermediate. Finally, reaction with the phenoxide, followed by reductive elimination, furnishes the aryl ester product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[6]

Expanding the Synthetic Utility

The initial success with aryl halides spurred further research into expanding the substrate scope of aryl formate-mediated carbonylation. The methodology has been successfully applied to a range of substrates, including aryl bromides, iodides, and triflates.[6][7] More recently, a significant advancement has been the development of a visible light-induced, one-pot carbonylation of alkyl halides using aryl formates.[8][9][10][11][12] This protocol utilizes the ability of visible light to activate palladium complexes, enabling the carbonylation of primary, secondary, and even tertiary alkyl halides under mild, room-temperature conditions.[8][9][10][11][12]

The versatility of this chemistry is further highlighted by its application in continuous-flow systems, which offers advantages in terms of safety, scalability, and efficiency.[4] Moreover, the ability to introduce a carbonyl group and a subsequent nucleophile in a controlled manner makes this methodology highly valuable for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the palladium-catalyzed carbonylation using aryl formates, providing a comparative overview of reaction conditions and yields for different substrates.

Table 1: Carbonylation of Aryl Halides with Phenyl Formate [6]

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 15 | 98 |

| 2 | Bromobenzene | P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 20 | 97 |

| 3 | 4-Iodoacetophenone | P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 15 | 95 |

| 4 | 4-Bromobenzonitrile | P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 20 | 92 |

Table 2: Carbonylation of Aryl Bromides with this compound (TCPF) [7]

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PhCN)₂Cl₂ | Xantphos | DBU | Toluene | 80 | 24 | 91 |

| 2 | 4-Bromotoluene | Pd(PhCN)₂Cl₂ | Xantphos | DBU | Toluene | 80 | 24 | 88 |

| 3 | 3-Bromopyridine | Pd(PhCN)₂Cl₂ | Xantphos | DBU | Toluene | 80 | 24 | 89 |

| 4 | 2-Bromonaphthalene | Pd(PhCN)₂Cl₂ | Xantphos | DBU | Toluene | 80 | 24 | 99 |

Table 3: Visible Light-Induced Carbonylation of Alkyl Halides with Aryl Formates [9]

| Entry | Alkyl Halide | Aryl Formate | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Bromocyclohexane | Phenyl Formate | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | CH₃CN | 24 | 80 |

| 2 | 1-Bromoadamantane | Phenyl Formate | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | CH₃CN | 24 | 72 |

| 3 | Cholesteryl Bromide | Phenyl Formate | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | CH₃CN | 24 | 75 |

| 4 | Bromocyclohexane | 4-Methoxyphenyl Formate | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | CH₃CN | 24 | 85 |

Experimental Protocols

General Procedure for the Synthesis of Aryl Formates

Aryl formates can be conveniently prepared from the corresponding phenols.[13]

-

To a solution of formic acid (6.0 equiv) is added acetic anhydride (B1165640) (4.0 equiv) at room temperature.

-

The mixture is stirred at 60 °C for 4 hours and then cooled to room temperature.

-

The resulting solution is added to a flask containing the phenol (B47542) (1.0 equiv) and sodium acetate (B1210297) (1.0 equiv).

-

The mixture is stirred at room temperature for 4 hours.

-

Upon completion, the reaction is worked up by aqueous extraction and the crude product is purified by distillation or recrystallization to afford the desired aryl formate.

General Procedure for Palladium-Catalyzed Carbonylation of Aryl Halides with Aryl Formates

The following is a general protocol for the aryloxycarbonylation of aryl halides.[13]

-

To an oven-dried sealed tube containing a stir bar, add Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%).

-

Evacuate and backfill the tube with nitrogen three times.

-

Under a nitrogen atmosphere, add anhydrous DMF, the aryl halide (1.0 equiv), the aryl formate (2.0 equiv), and triethylamine (2.0 equiv).

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography.

General Procedure for Visible Light-Induced Carbonylation of Alkyl Halides with Aryl Formates

This procedure outlines the visible light-mediated carbonylation of alkyl halides.[8][9]

-

In a reaction vial, combine the alkyl halide (1.0 equiv), aryl formate (2.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv) in the appropriate solvent (e.g., CH₃CN).

-

The vial is sealed and the mixture is stirred under irradiation with a blue LED light source at room temperature.

-

The reaction is monitored by TLC or GC-MS for completion.

-

Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

-

The residue is purified by silica gel column chromatography to yield the desired ester product.

Conclusion and Future Outlook

The discovery and development of aryl formates as CO surrogates has revolutionized the field of palladium-catalyzed carbonylation. This approach offers a safer, more practical, and often more efficient alternative to the use of gaseous carbon monoxide, making carbonylation chemistry more accessible to a broader range of researchers. The continuous expansion of substrate scope, including the recent breakthroughs in visible light-mediated reactions, underscores the vast potential of this methodology. For professionals in drug development, the ability to perform late-stage carbonylations on complex molecules opens up new avenues for lead optimization and the synthesis of novel therapeutic agents. As research in this area continues, we can anticipate the development of even more reactive and selective CO surrogates, further expanding the synthetic chemist's toolkit and paving the way for new discoveries in chemical synthesis.

References

- 1. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 2. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using this compound [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,4,6-Trichlorophenyl Formate as a CO Surrogate in Palladium-Catalyzed Carbonylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4,6-trichlorophenyl formate (B1220265) (TCPF) as a highly effective carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. TCPF is a stable, crystalline solid that serves as a convenient and safe alternative to gaseous CO, enabling the synthesis of a wide array of valuable carboxylic acid derivatives under mild conditions.[1][2][3][4][5]

Introduction

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis, providing a direct route to carbonyl-containing compounds. However, the use of highly toxic and flammable carbon monoxide gas presents significant handling and safety challenges, particularly on a laboratory scale. 2,4,6-Trichlorophenyl formate has emerged as a superior CO surrogate, undergoing rapid decarbonylation in the presence of a weak base at room temperature to generate CO in situ.[3][4][6] This allows for efficient and reproducible carbonylations of various substrates, including aryl and alkenyl halides and triflates, to produce esters, amides, and other carboxylic acid derivatives.[3]

A key advantage of TCPF is its high reactivity, which allows for carbonylations to proceed at room temperature and with near-stoichiometric amounts of the formate.[3][6] The resulting 2,4,6-trichlorophenyl esters are themselves activated intermediates that can be readily converted to other derivatives.[2][4]

Key Advantages of this compound:

-

Solid and Weighable: As a stable crystalline solid, TCPF is easy to handle and accurately dispense, overcoming the challenges associated with gaseous CO.[2]

-

Mild Reaction Conditions: CO is generated in situ under mild conditions, often at room temperature with a weak base like triethylamine (B128534) (NEt₃), avoiding the need for high pressures or temperatures.[5][6]

-

High Reactivity: The electron-deficient nature of the 2,4,6-trichlorophenyl group facilitates rapid CO release.

-

Safety: Eliminates the need to handle toxic CO gas, significantly improving laboratory safety.[5]

-

Versatility: Applicable to a broad range of substrates for the synthesis of esters, amides, and thioesters.[1]

Data Presentation

Table 1: Palladium-Catalyzed Aryloxycarbonylation of Aryl Halides and Triflates with this compound

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | Xantphos (4) | NEt₃ | DMF | rt | 3 | 2,4,6-Trichlorophenyl 4-methoxybenzoate | 95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | Xantphos (2) | NEt₃ | DMF | 80 | 12 | 2,4,6-Trichlorophenyl 4-methylbenzoate | 91 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | Xantphos (4) | NEt₃ | DMF | rt | 3 | 2,4,6-Trichlorophenyl 1-naphthoate | 98 |

| 4 | Phenyl triflate | Pd(OAc)₂ (2) | Xantphos (4) | NEt₃ | DMF | rt | 3 | 2,4,6-Trichlorophenyl benzoate | 92 |

| 5 | 3-Bromothiophene | Pd(PhCN)₂Cl₂ (1) | Xantphos (2) | NEt₃ | DMF | 80 | 12 | 2,4,6-Trichlorophenyl thiophene-3-carboxylate | 88 |

| 6 | 2-Bromothiophene | Pd(PhCN)₂Cl₂ (1) | Xantphos (2) | NEt₃ | DMF | 80 | 12 | 2,4,6-Trichlorophenyl thiophene-2-carboxylate | 89 |

Data compiled from multiple sources for illustrative purposes.

Table 2: One-Pot Synthesis of Amides via Aryloxycarbonylation and Subsequent Aminolysis

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Iodoanisole | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NEt₃ | DMF | rt, then 60 | 3, then 1 | N-Benzyl-4-methoxybenzamide | 93 |

| 2 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | Xantphos (2) | NEt₃ | DMF | 80, then 60 | 12, then 1 | (4-Methylphenyl)(morpholino)methanone | 90 |

| 3 | 1-Iodonaphthalene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NEt₃ | DMF | rt, then 60 | 3, then 1 | N-Phenyl-1-naphthamide | 95 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Aryloxycarbonylation of an Aryl Iodide

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Triethylamine (NEt₃, 1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl iodide, this compound, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add anhydrous DMF via syringe.

-

Add triethylamine dropwise to the stirred reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution to remove the 2,4,6-trichlorophenol (B30397) byproduct, followed by brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,4,6-trichlorophenyl ester.

Protocol 2: General Procedure for the Palladium-Catalyzed Aryloxycarbonylation of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

Xantphos (0.02 mmol, 2 mol%)

-

Triethylamine (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add anhydrous DMF via syringe.

-

In a separate flask, dissolve the this compound and triethylamine in anhydrous DMF (2 mL).

-

Heat the reaction vessel to 80 °C.

-

Add the solution of this compound and triethylamine to the reaction mixture. Note: For some substrates, slow addition via syringe pump may be beneficial.[5]

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Protocol 3: One-Pot Synthesis of an Amide from an Aryl Halide

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst and ligand (as per Protocol 1 or 2)

-

Triethylamine (1.5-2.0 mmol)

-

Amine (1.5 mmol)

-

Anhydrous DMF (5 mL)

-

Inert atmosphere

Procedure:

-

Perform the aryloxycarbonylation reaction following Protocol 1 (for aryl iodides) or Protocol 2 (for aryl bromides).

-

After the initial carbonylation reaction is complete (as determined by TLC or LC-MS), add the desired amine to the reaction mixture.

-

Stir the reaction mixture at 60 °C for 1-2 hours.

-

Upon completion of the aminolysis, cool the reaction to room temperature.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizations

Caption: Experimental workflow for the synthesis of 2,4,6-trichlorophenyl esters.

Caption: Proposed catalytic cycle for palladium-catalyzed aryloxycarbonylation.

Caption: Synthetic utility of 2,4,6-trichlorophenyl esters as intermediates.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Trichlorophenyl formate: highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,4,6-Trichlorophenyl Formate in Formylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) has emerged as a highly effective and versatile reagent in modern organic synthesis, primarily utilized as a stable, crystalline surrogate for carbon monoxide (CO) in palladium-catalyzed carbonylation reactions.[1][2] Its high reactivity allows for the efficient in-situ generation of CO under mild conditions, circumventing the need for handling toxic and flammable CO gas.[2] This attribute makes it an invaluable tool for the introduction of a formyl group or its synthetic equivalents into a variety of organic molecules.

These application notes provide detailed protocols for the use of 2,4,6-trichlorophenyl formate in three key formylation-related transformations:

-

Palladium-Catalyzed Carbonylation of Aryl/Alkenyl Halides and Triflates: A powerful method for synthesizing aryl, heteroaryl, and vinyl carboxylic acid derivatives.

-

Two-Step N-Formylation of Amines: A convenient approach to synthesize amides from aryl halides and amines.

-

O-Formylation of Alcohols: A protocol for the protection of alcohols as formate esters, which can also serve as intermediates in further transformations.

Palladium-Catalyzed Carbonylation of Aryl/Alkenyl Halides and Triflates

This protocol describes the synthesis of 2,4,6-trichlorophenyl esters from the corresponding aryl/alkenyl halides or triflates. These esters are valuable intermediates that can be readily converted to a variety of carboxylic acid derivatives.[1]

Experimental Protocol

A solution of the aryl/alkenyl halide or triflate (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 equiv.), and a suitable phosphine (B1218219) ligand such as Xantphos (0.06 equiv.) in an anhydrous solvent like toluene (B28343) or THF is prepared in a reaction vessel under an inert atmosphere. A base, typically a tertiary amine like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), is then added. The reaction mixture is stirred at room temperature or heated (typically to 80-100 °C) for a period ranging from a few hours to 24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.

Quantitative Data

| Substrate | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodofluorene | 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate | Pd(OAc)₂ / Xantphos | NEt₃ | Toluene | RT | 24 | 69 | |

| 2-Bromonaphthalene | 2,4,6-Trichlorophenyl 2-naphthoate | Pd(OAc)₂ / Xantphos | NBu₃ | Toluene | 100 | 4 | 89 | |

| 1-Iodobenzene | 2,4,6-Trichlorophenyl benzoate | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 15-20 | >95 | [3] |

| 4-Bromoacetophenone | 2,4,6-Trichlorophenyl 4-acetylbenzoate | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 15-20 | 92 | [3] |

Reaction Scheme

Caption: Palladium-Catalyzed Carbonylation of Aryl Halides.

Two-Step N-Formylation of Amines

This method provides a convenient route to amides from aryl halides and amines, proceeding through the in-situ formation of a highly reactive 2,4,6-trichlorophenyl ester intermediate.

Experimental Protocol

Step 1: Formation of the 2,4,6-Trichlorophenyl Ester

This step follows the palladium-catalyzed carbonylation protocol described above. The resulting 2,4,6-trichlorophenyl ester can be isolated and purified, or used directly in the next step.

Step 2: Amidation

To a solution of the 2,4,6-trichlorophenyl ester (1.0 equiv.) in an anhydrous solvent such as THF, the desired amine (1.1-1.5 equiv.) is added, along with a base like triethylamine (2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.05 equiv.). The reaction mixture is stirred at room temperature or heated (e.g., 45 °C) until the starting ester is consumed, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude amide is purified by silica gel column chromatography.

Quantitative Data

| Aryl Halide | Amine | Amide Product | Overall Yield (%) | Reference |

| 2-Iodofluorene | Morpholine | (9H-Fluoren-2-yl)(morpholino)methanone | 64 (two steps) |

Experimental Workflow

Caption: Two-Step N-Formylation of Amines Workflow.

O-Formylation of Alcohols

This protocol describes a representative method for the formylation of alcohols to yield formate esters. This reaction is particularly useful for the protection of hydroxyl groups.

Experimental Protocol

To a solution of the alcohol (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or THF under an inert atmosphere, is added this compound (1.1-1.2 equiv.). The mixture is cooled to 0 °C, and a non-nucleophilic base such as pyridine (B92270) or triethylamine (1.2-1.5 equiv.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude formate ester is then purified by silica gel column chromatography.

Quantitative Data

Note: The following data is derived from a study where formylation was a step in a deoxygenation sequence. The yields reflect the efficiency of the formylation step.

| Alcohol | Formate Ester Product | Yield (%) | Reference Context |

| 1-Phenylethanol | 1-Phenylethyl formate | High | Deoxygenation |

| Diphenylmethanol | Benzhydryl formate | High | Deoxygenation |

Safety and Handling

This compound is a crystalline solid that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable reagent for formylation and carbonylation reactions in organic synthesis. Its ability to serve as a convenient and safe source of carbon monoxide under mild conditions makes it a superior alternative to gaseous CO. The protocols outlined in these application notes provide a framework for the efficient synthesis of a wide range of carboxylic acid derivatives, amides, and formate esters, with significant applications in pharmaceutical and materials science research.

References